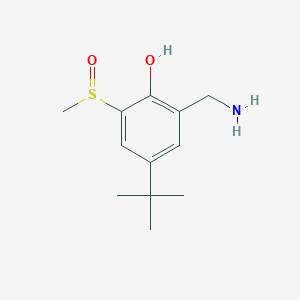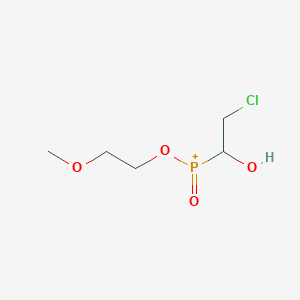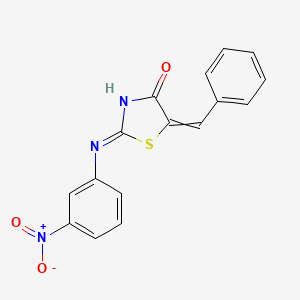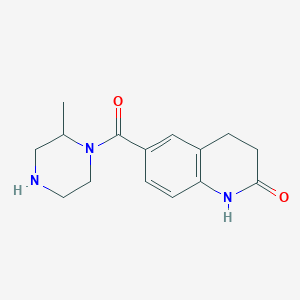![molecular formula C18H26 B14397970 [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene CAS No. 86847-28-1](/img/structure/B14397970.png)
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene is an organic compound that features a cyclohexane ring with a tert-butyl group and a methylidene group attached to it, along with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can be achieved through several methods. One common approach involves the alkylation of benzene with a suitable cyclohexyl derivative. For instance, the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride can yield tert-butylbenzene
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, where benzene is reacted with tert-butyl chloride under controlled conditions. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The process may also involve purification steps to isolate the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic properties and applications in drug development is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures.
Comparison with Similar Compounds
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
Cyclohexylbenzene: A compound with a cyclohexane ring attached to a benzene ring.
Methylidenecyclohexane: A compound with a methylidene group attached to a cyclohexane ring.
The uniqueness of this compound lies in its combination of these structural features, which can impart specific chemical and physical properties.
Properties
CAS No. |
86847-28-1 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
(5-tert-butyl-2-methylidenecyclohexyl)methylbenzene |
InChI |
InChI=1S/C18H26/c1-14-10-11-17(18(2,3)4)13-16(14)12-15-8-6-5-7-9-15/h5-9,16-17H,1,10-13H2,2-4H3 |
InChI Key |
IDEBMRJTTRMLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=C)C(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)

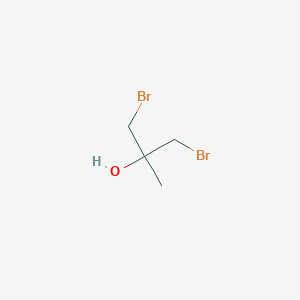

![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
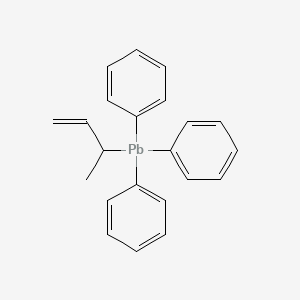
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
